An In-depth Technical Guide to the Chemical Properties of 4-Aminonaphthalene-1,5-disulfonic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 4-Aminonaphthalene-1,5-disulfonic Acid for Researchers and Drug Development Professionals
Introduction
4-Aminonaphthalene-1,5-disulfonic acid, a key synthetic intermediate, is a compound of significant interest within the realms of chemical research and pharmaceutical development. Its unique molecular architecture, featuring a rigid naphthalene core functionalized with both a nucleophilic amino group and strongly acidic sulfonic acid moieties, imparts a versatile set of chemical properties. This guide provides a comprehensive exploration of these properties, offering insights into its structure, reactivity, and potential applications, particularly for professionals engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
4-Aminonaphthalene-1,5-disulfonic acid possesses a well-defined structure that dictates its chemical behavior. The molecule is achiral and consists of a naphthalene ring system substituted with an amino group at the 4-position and two sulfonic acid groups at the 1- and 5-positions.[1]
Table 1: Physicochemical Properties of 4-Aminonaphthalene-1,5-disulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |
| Molecular Weight | 303.31 g/mol | [1] |
| Appearance | White to off-white or slightly yellowish crystalline powder.[2] | |
| Melting Point | >300 °C[2] | |
| Solubility | Highly soluble in water due to the presence of sulfonic acid groups.[2] Sparingly soluble in non-polar organic solvents.[2] The monosodium salt is sparingly soluble in cold water, while the disodium salt is readily soluble.[3] | |
| pKa | The pKa of the related 4-amino-1-naphthalenesulfonic acid is reported as 2.81 (25°C), which is attributed to the sulfonic acid group.[4] Specific pKa values for the individual sulfonic acid groups and the amino group of the disulfonic acid require experimental determination but are expected to be low for the sulfonic acids and around 4 for the anilinium ion. | |
| CAS Number | 117-55-5 | [1] |
The presence of the highly polar sulfonic acid groups dominates the physical properties of the molecule, rendering it highly water-soluble and imparting a high melting point.[2] The solubility is pH-dependent, as the ionization state of both the sulfonic acid and amino groups will change with pH.[2]
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 4-aminonaphthalene-1,5-disulfonic acid is paramount for its identification and characterization in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminonaphthalene-1,5-disulfonic acid is characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
-
N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
S=O stretching of the sulfonic acid groups, which are strong and appear in the 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹ regions.
-
O-H stretching of the sulfonic acid groups, which will be broad and centered around 3000 cm⁻¹.
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C=C stretching of the naphthalene ring, observed in the 1600-1450 cm⁻¹ region.
UV-Visible and Fluorescence Spectroscopy
4-Aminonaphthalene-1,5-disulfonic acid and its derivatives exhibit interesting photophysical properties. The UV-visible absorption spectrum is influenced by the extended π-system of the naphthalene ring and the electronic effects of the substituents. The UV-Vis spectrum of the related 1,5-naphthalenedisulfonic acid shows absorption maxima that can be used for HPLC analysis.[6]
A key feature of many aminonaphthalenesulfonic acids is their fluorescence. These compounds are often used as fluorescent probes and labels for biomolecules.[7][8] The fluorescence emission is sensitive to the local environment, making them useful for studying protein conformation and binding events.[7] For instance, N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a derivative, exhibits an excitation maximum at 337 nm and a fluorescence emission maximum at 504 nm.[9]
Chemical Reactivity and Derivatization
The reactivity of 4-aminonaphthalene-1,5-disulfonic acid is characterized by the interplay of its amino and sulfonic acid groups.
Reactions of the Amino Group
The primary amino group is a versatile handle for chemical modification.
-
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] This diazonium salt is a valuable intermediate that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form azo dyes.[10][11] This reaction is fundamental to the use of this compound as a precursor in the dye industry.[12]
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.[13] This reaction can be used to introduce a variety of functional groups, modify the electronic properties of the molecule, or to link it to other molecules of interest.
Reactions of the Sulfonic Acid Groups
The sulfonic acid groups are strongly acidic and are typically deprotonated at physiological pH. They can be converted into other functional groups, although this often requires harsh reaction conditions.
-
Conversion to Sulfonyl Chlorides: The sodium salt of the sulfonic acid can be treated with reagents like phosphorus pentachloride to yield the corresponding sulfonyl chloride.[14] Naphthalene-1,5-disulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives.[14]
-
Hydrolysis: Under high temperatures and in the presence of strong bases like sodium hydroxide, the sulfonic acid groups can be replaced by hydroxyl groups. For example, hydrolysis of 4-aminonaphthalene-1,5-disulfonic acid with sodium hydroxide at 200°C yields 1-amino-8-hydroxynaphthalene-4-sulfonic acid.[3]
Synthesis and Purification
The synthesis of 4-aminonaphthalene-1,5-disulfonic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. A common synthetic route involves the sulfonation of naphthalene followed by nitration and subsequent reduction of the nitro group to an amino group. The purification of the final product is crucial to remove isomeric impurities.
Diagram 1: Synthetic Pathway Overview
Caption: A simplified schematic of the synthesis of 4-aminonaphthalene-1,5-disulfonic acid.
A detailed protocol for the preparation of the related 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) involves the sulfonation of 1-aminonaphthalene.[15] The purification of naphthalenedisulfonic acids can be achieved by fractional crystallization of their salts.[16] For instance, the disodium salt of naphthalene-1,5-disulfonic acid can be isolated with high purity.[16]
Applications in Research and Drug Development
The unique properties of 4-aminonaphthalene-1,5-disulfonic acid and its derivatives make them valuable tools in various scientific disciplines.
-
Fluorescent Probes and Labels: As mentioned, aminonaphthalenesulfonic acids are widely used as fluorescent probes to study protein structure and dynamics.[7] Their fluorescence is often sensitive to the polarity of their microenvironment, allowing for the detection of binding events and conformational changes in biomolecules. They can be covalently attached to proteins and other biomolecules through their reactive amino group.
-
Building Block for Bioactive Molecules: The naphthalene scaffold is a common motif in medicinal chemistry. The functional groups on 4-aminonaphthalene-1,5-disulfonic acid provide multiple points for derivatization, allowing for the synthesis of libraries of compounds for screening as potential drug candidates.
-
Azo Dye Synthesis: While a more traditional application, the synthesis of azo dyes from this precursor remains important.[12] Some of these dyes have biological applications, and the underlying chemistry of diazotization and coupling is a valuable synthetic tool.
Diagram 2: Application Workflow
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